molecular formula C6H12O5 B13815722 6-Desoxygalactose; L-(-)-Fucose; L-Galactomethylose

6-Desoxygalactose; L-(-)-Fucose; L-Galactomethylose

Cat. No.: B13815722
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-ZZWDRFIYSA-N
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Description

6-Desoxygalactose, also known as L-(-)-Fucose or L-Galactomethylose, is a naturally occurring deoxy sugar. It is a constituent of various glycoproteins and glycolipids and plays a crucial role in biological processes such as cell-cell recognition and signaling. This compound is found in a variety of organisms, including bacteria, plants, and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Desoxygalactose can be achieved through several methods. One common approach involves the reduction of galactose derivatives. For instance, the reduction of galactose with sodium borohydride in the presence of a suitable catalyst can yield 6-Desoxygalactose. Another method involves the use of enzymatic reactions, where specific enzymes catalyze the conversion of galactose to 6-Desoxygalactose.

Industrial Production Methods

Industrial production of 6-Desoxygalactose typically involves microbial fermentation. Certain strains of bacteria are capable of producing 6-Desoxygalactose through their metabolic pathways. These bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions

6-Desoxygalactose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Produces 6-Desoxygalactonic acid.

    Reduction: Produces 6-Desoxygalactitol.

    Substitution: Produces halogenated derivatives of 6-Desoxygalactose.

Scientific Research Applications

6-Desoxygalactose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Plays a role in studying cell-cell interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and inflammatory conditions.

    Industry: Used in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Desoxygalactose involves its incorporation into glycoproteins and glycolipids, which are essential for cell-cell recognition and signaling. It interacts with specific receptors on the cell surface, triggering various intracellular pathways. These interactions are crucial for processes such as immune response, cell adhesion, and tissue development.

Comparison with Similar Compounds

6-Desoxygalactose is similar to other deoxy sugars such as:

    2-Deoxyglucose: Lacks an oxygen atom at the second carbon.

    6-Deoxyglucose: Lacks an oxygen atom at the sixth carbon.

    L-Rhamnose: Another naturally occurring deoxy sugar.

Uniqueness

What sets 6-Desoxygalactose apart is its specific role in glycoproteins and glycolipids, making it essential for cell-cell recognition and signaling. Its unique structure allows it to participate in specific biochemical pathways that other deoxy sugars may not be involved in.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-ZZWDRFIYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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